molecular formula C13H8Cl2N2O B8743284 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(3-chlorophenyl)- CAS No. 79759-80-1

2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(3-chlorophenyl)-

Cat. No. B8743284
CAS RN: 79759-80-1
M. Wt: 279.12 g/mol
InChI Key: OARTUDLHQLLYAA-UHFFFAOYSA-N
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Patent
US05661169

Procedure details

A mixture of 50 g of 2,4-dichloro-1-nitrobenzene, 40 ml of 3-chloroaniline and 43 g of anhydrous sodium acetate in 220 ml of ethylene glycol is heated at reflux for 72 hours. After cooling, the precipitate formed is filtered off and washed with water. 39 g of the expected product are obtained after crystallization from iso ether, mp=112° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O.[Cl:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH2:16].[C:20]([O-])(=[O:22])C.[Na+]>C(O)CO>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[NH:9][C:20](=[O:22])[N:16]([C:15]3[CH:17]=[CH:18][CH:19]=[C:13]([Cl:12])[CH:14]=3)[C:2]=2[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
43 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
220 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(N2C2=CC(=CC=C2)Cl)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.